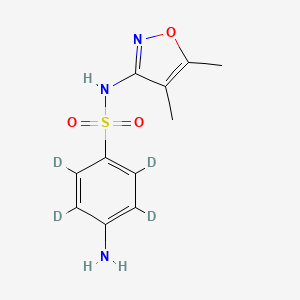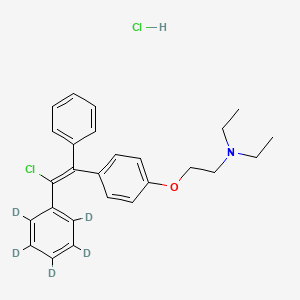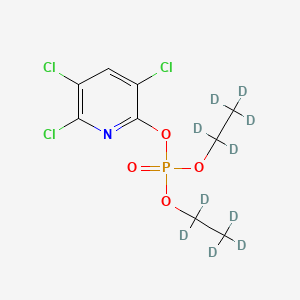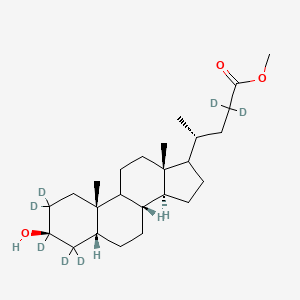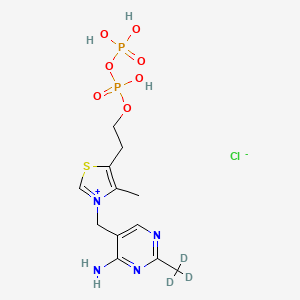
Thiamine-d3 Pyrophosphate Chloride (d3-Major)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiamine pyrophosphate-d3 is a deuterium-labeled derivative of thiamine pyrophosphate, which is a coenzyme form of vitamin B1. Thiamine pyrophosphate plays a crucial role in the metabolism of carbohydrates and amino acids by acting as a coenzyme for several enzyme complexes, including pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase . The deuterium labeling in thiamine pyrophosphate-d3 is used for tracing and studying metabolic pathways in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thiamine pyrophosphate-d3 can be synthesized by the phosphorylation of thiamine-d3 using thiamine diphosphokinase. The reaction typically involves the use of adenosine triphosphate (ATP) as a phosphate donor in the presence of magnesium ions, which act as a cofactor .
Industrial Production Methods: Industrial production of thiamine pyrophosphate-d3 follows similar synthetic routes but on a larger scale. The process involves the fermentation of thiamine-d3 followed by its phosphorylation. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Thiamine pyrophosphate-d3 undergoes several types of chemical reactions, including:
Oxidation: Thiamine pyrophosphate-d3 can be oxidized to form thiamine disulfide.
Reduction: It can be reduced back to thiamine from thiamine disulfide.
Substitution: Thiamine pyrophosphate-d3 can participate in nucleophilic substitution reactions due to the presence of the pyrophosphate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products:
Oxidation: Thiamine disulfide.
Reduction: Thiamine.
Substitution: Various substituted thiamine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Thiamine pyrophosphate-d3 is widely used in scientific research due to its role as a coenzyme in several biochemical reactions. Its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways involving thiamine pyrophosphate.
Biology: Helps in studying the role of thiamine pyrophosphate in cellular metabolism and enzyme function.
Medicine: Used in research related to metabolic disorders and diseases caused by thiamine deficiency.
Industry: Employed in the production of fortified foods and supplements to ensure adequate thiamine intake
Wirkmechanismus
Thiamine pyrophosphate-d3 exerts its effects by acting as a coenzyme for several enzyme complexes. The mechanism involves the formation of a carbanion intermediate at the thiazole ring, which then participates in the decarboxylation of alpha-keto acids. This process is crucial for the conversion of pyruvate to acetyl-CoA and alpha-ketoglutarate to succinyl-CoA in the Krebs cycle . The molecular targets include pyruvate dehydrogenase, alpha-ketoglutarate dehydrogenase, and transketolase .
Vergleich Mit ähnlichen Verbindungen
Thiamine pyrophosphate: The non-deuterated form of thiamine pyrophosphate.
Thiamine monophosphate: A precursor in the biosynthesis of thiamine pyrophosphate.
Thiamine disulfide: An oxidized form of thiamine.
Uniqueness: Thiamine pyrophosphate-d3 is unique due to its deuterium labeling, which allows for precise tracing and analysis in metabolic studies. This labeling provides a distinct advantage in research applications where tracking the metabolic fate of thiamine pyrophosphate is essential .
Eigenschaften
Molekularformel |
C12H19ClN4O7P2S |
|---|---|
Molekulargewicht |
463.79 g/mol |
IUPAC-Name |
2-[3-[[4-amino-2-(trideuteriomethyl)pyrimidin-5-yl]methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate;chloride |
InChI |
InChI=1S/C12H18N4O7P2S.ClH/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);1H/i2D3; |
InChI-Schlüssel |
YXVCLPJQTZXJLH-MUTAZJQDSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=NC=C(C(=N1)N)C[N+]2=CSC(=C2C)CCOP(=O)(O)OP(=O)(O)O.[Cl-] |
Kanonische SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid](/img/structure/B12422424.png)
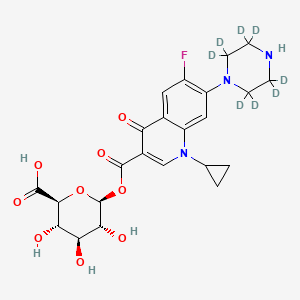
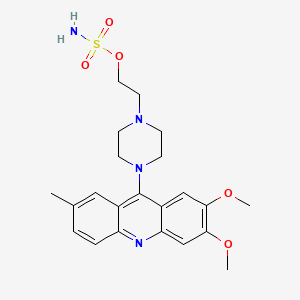
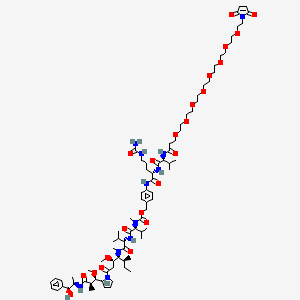
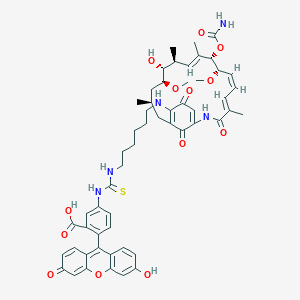
![(4bS,7S,8aR)-4b-benzyl-7-hydroxy-N-[(2-methylpyridin-3-yl)methyl]-7-(3,3,3-trifluoropropyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12422454.png)
![5-[(3R,3aS,6R,6aS)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol](/img/structure/B12422458.png)
